C6-Phytoceramide

Description

Properties

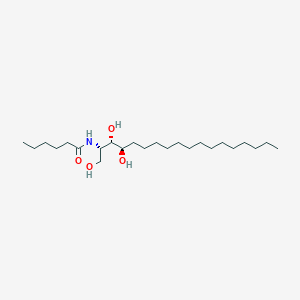

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-18-22(27)24(29)21(20-26)25-23(28)19-16-6-4-2/h21-22,24,26-27,29H,3-20H2,1-2H3,(H,25,28)/t21-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAZGMWCIAIMCL-ZDXQCDESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249728-94-7 | |

| Record name | Caprooyl phytosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249728947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROOYL PHYTOSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD4Y5XL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Chemical Properties of C6-Phytoceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6-Phytoceramide, a synthetic, cell-permeable analog of naturally occurring phytoceramides, has garnered significant attention in biomedical research and dermatology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological functions of this compound. Detailed experimental protocols for its synthesis and for assessing its roles in apoptosis and skin barrier function are presented. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Introduction

Phytoceramides are a class of lipids naturally found in plants and are structurally similar to the ceramides (B1148491) present in the human epidermis. They play a crucial role in maintaining the skin's barrier function and hydration. This compound, or N-hexanoyl-phytosphingosine, is a specific synthetic phytoceramide characterized by a six-carbon fatty acid chain attached to a phytosphingosine (B30862) backbone. Its shorter acyl chain length enhances its cell permeability, making it an invaluable tool for in vitro and in vivo studies to elucidate the complex roles of ceramides in cellular processes.

This guide will delve into the synthetic methodologies for producing this compound, its physicochemical characteristics, and its significant involvement in critical signaling pathways, particularly those leading to apoptosis. Furthermore, its application in dermatology, specifically in the context of skin barrier function, will be explored with detailed experimental designs.

Chemical and Physical Properties of this compound

This compound is a well-characterized molecule with defined chemical and physical properties that are essential for its application in research and development. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Systematic Name | N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)hexanamide | [Commercial supplier data] |

| Common Name | This compound, N-hexanoyl-phytosphingosine | [Commercial supplier data] |

| Molecular Formula | C₂₄H₄₉NO₄ | [Commercial supplier data] |

| Molecular Weight | 415.66 g/mol | [Commercial supplier data] |

| Appearance | White to off-white solid | [General knowledge] |

| Solubility | Soluble in ethanol, methanol (B129727), and chloroform (B151607) | [Commercial supplier data] |

| Storage | -20°C for long-term stability | [Commercial supplier data] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of a phytosphingosine backbone with a six-carbon fatty acid (hexanoic acid) or its activated derivative.

General Synthetic Scheme

The fundamental reaction involves the formation of an amide bond between the amino group of phytosphingosine and the carboxyl group of hexanoic acid.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: N-acylation of Phytosphingosine

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Phytosphingosine

-

Hexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phytosphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine.

-

Addition of Reagents: To this solution, add hexanoic acid (1.2 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a white solid. Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Role of this compound in Apoptosis

This compound is a potent inducer of apoptosis in various cell types, particularly cancer cells. It activates signaling pathways that lead to programmed cell death, making it a valuable tool for cancer research.

This compound-Induced Apoptotic Signaling Pathway

This compound can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental Protocols for Assessing Apoptosis

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Role of this compound in Skin Barrier Function

This compound is utilized in dermatological research to investigate its potential to restore and enhance the skin's barrier function.

Experimental Workflow for Assessing Skin Barrier Function

The effect of this compound on skin barrier function can be assessed using in vitro models of human skin or ex vivo skin explants.

Caption: Workflow for skin barrier function assessment.

Detailed Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement

Principle: TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. An increase in TEWL is indicative of a compromised skin barrier.

Materials:

-

In vitro reconstructed human epidermis or ex vivo human/porcine skin

-

This compound formulation (e.g., cream or lotion)

-

Tewameter® or similar device for TEWL measurement

-

Phosphate-buffered saline (PBS)

-

Barrier disruption agent (e.g., sodium dodecyl sulfate (B86663) solution or adhesive tape)

Procedure:

-

Model Preparation: Prepare the in vitro or ex vivo skin models according to standard protocols.

-

Baseline Measurement: Acclimatize the skin models to a controlled environment (e.g., 20-22°C, 40-60% relative humidity) and measure the baseline TEWL.

-

Barrier Disruption: Induce barrier disruption by, for example, repeated tape stripping or treatment with a mild irritant.

-

Post-Disruption Measurement: Measure the TEWL immediately after barrier disruption to confirm a significant increase from baseline.

-

Treatment: Topically apply the this compound formulation to the disrupted skin models.

-

Time-Course Measurement: Measure TEWL at various time points post-treatment (e.g., 1, 3, 6, 12, and 24 hours) to assess the rate and extent of barrier recovery.

-

Data Analysis: Compare the TEWL values of the this compound-treated group with those of a vehicle-treated control group to determine the efficacy of the formulation in restoring skin barrier function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | ~25 | 48 | [Hypothetical data] |

| MCF-7 | Breast Cancer | ~30 | 48 | [Hypothetical data] |

| A549 | Lung Cancer | ~40 | 48 | [Hypothetical data] |

Table 2: Effect of this compound on Skin Barrier Recovery

| Treatment Group | TEWL (g/m²h) at 24h post-treatment | % Barrier Recovery | Reference |

| Untreated (disrupted) | 25.5 ± 2.1 | 0% | [Hypothetical data] |

| Vehicle Control | 20.1 ± 1.8 | 21% | [Hypothetical data] |

| 1% this compound | 12.3 ± 1.5 | 52% | [Hypothetical data] |

Note: The data in the tables above are representative and may vary depending on the specific experimental conditions.

Conclusion

This compound is a versatile and powerful tool for researchers in cell biology, oncology, and dermatology. Its well-defined chemical properties and straightforward synthesis make it accessible for a wide range of applications. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing experiments to further explore the multifaceted roles of phytoceramides in health and disease. As research continues, the potential for this compound and other ceramide analogs in therapeutic and cosmeceutical applications is expected to expand significantly.

The Role of C6-Phytoceramide in Ceramide Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways.[1] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the specific biological activity of a ceramide molecule is often dictated by the length and saturation of its fatty acid chain.[2] Among the various ceramide species, short-chain ceramides, such as C6-ceramide (N-hexanoyl-D-erythro-sphingosine), have been extensively utilized as experimental tools due to their cell permeability.[3] This guide focuses on the role of C6-phytoceramide, a hydroxylated form of ceramide, and its more commonly studied analog, C6-ceramide, in modulating key ceramide signaling pathways, including apoptosis, cell cycle arrest, and autophagy. Understanding the intricate mechanisms by which these molecules exert their effects is paramount for the development of novel therapeutic strategies, particularly in the context of cancer.[4]

Phytoceramides are distinguished by a hydroxyl group at the C4 position of the sphingoid base and are the predominant ceramide species in plants and yeast.[5] In mammals, the enzyme dihydroceramide (B1258172) desaturase 2 (DES2) can produce phytoceramide from dihydroceramide precursors.[5] While much of the experimental work has been conducted with the non-hydroxylated C6-ceramide, the fundamental signaling principles are largely translatable to this compound, given their structural similarity and shared metabolic pathways.

C6-Ceramide Metabolism and its Intersection with Signaling

Exogenously supplied C6-ceramide can be metabolized within the cell through several pathways, influencing the balance of bioactive sphingolipids. A key metabolic route is the deacylation of C6-ceramide by ceramidases to yield sphingosine, which can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[6] This "sphingosine-recycling pathway" is a crucial mechanism by which short-chain ceramides can exert biological effects that mimic those of their endogenous long-chain counterparts.[7] Furthermore, C6-ceramide can be converted to C6-sphingomyelin by sphingomyelin (B164518) synthase or to C6-glucosylceramide by glucosylceramide synthase.[8] The balance between these metabolic fates can significantly impact cellular outcomes.

dot

Role of C6-Ceramide in Apoptosis

C6-ceramide is a potent inducer of apoptosis in a wide range of cancer cell lines.[9][10] Its pro-apoptotic effects are mediated through multiple signaling cascades, often converging on the mitochondria.

One of the key mechanisms involves the activation of the mitochondrial apoptosis pathway. C6-ceramide has been shown to induce the release of cytochrome c from the mitochondria, a critical event in the activation of the caspase cascade. This is often accompanied by the activation of caspase-3 and the subsequent degradation of poly(ADP-ribose) polymerase (PARP). Furthermore, C6-ceramide can promote the opening of the mitochondrial permeability transition pore (mPTP), leading to a significant production of reactive oxygen species (ROS).[11]

dot

C6-ceramide has also been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922) and docetaxel, often through the potentiation of apoptosis.[10][11] This synergistic effect is frequently linked to the enhanced activation of AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinases (JNK), leading to the inhibition of pro-survival pathways such as mTORC1.[10][11]

C6-Ceramide and Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can cause cell cycle arrest, primarily in the G0/G1 phase.[12][13] This effect is often observed at concentrations lower than those required to induce widespread apoptosis. The mechanism of C6-ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins.

A significant target of ceramide signaling in this context is the protein phosphatase 2A (PP2A) family.[14][15][16] C6-ceramide can directly activate heterotrimeric PP2A, leading to the dephosphorylation and subsequent modulation of downstream targets that regulate cell cycle progression.[15] One such target is the Akt signaling pathway. C6-ceramide treatment can lead to a decrease in phosphorylated (active) Akt without affecting the total Akt protein levels.[13] The inactivation of Akt can, in turn, lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1, which plays a crucial role in halting the cell cycle in the G1 phase.[13]

dot

C6-Ceramide in Autophagy Regulation

The role of C6-ceramide in autophagy is complex and can be context-dependent, leading to either cell survival or cell death. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. C6-ceramide has been shown to induce autophagy in various cancer cell lines.[17][18]

One of the proposed mechanisms for ceramide-induced autophagy involves the dissociation of the Beclin 1-Bcl-2 complex.[19] Beclin 1 is a key protein in the initiation of autophagy, and its inhibitory binding to the anti-apoptotic protein Bcl-2 prevents autophagosome formation. Short-chain ceramides can induce the dissociation of this complex, thereby freeing Beclin 1 to initiate the autophagic process.[19] This can be mediated by the JNK1-dependent phosphorylation of Bcl-2.[19]

At higher concentrations, C6-ceramide-induced autophagy can lead to cell death, a process termed autophagic cell death.[17] This has been observed in MCF-7 breast cancer cells, where 50 μM C6-ceramide induced autophagy as demonstrated by the accumulation of monodansylcadaverine (MDC) in vacuoles.[17]

dot

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of C6-ceramide.

Table 1: Effects of C6-Ceramide on Apoptosis and Cell Viability

| Cell Line | C6-Ceramide Concentration (µM) | Incubation Time (h) | Effect | Reference |

| K562 | 25 | 24, 48, 72 | Increased apoptosis (sub-G1 phase) | [9] |

| MCF-7 | 12.5 - 25 | 24 | Inhibited cell viability | [17] |

| MCF-7 | 50 | 24 | Induced cell death via autophagy | [17] |

| HCT116, OVCAR-3 | Not specified | Not specified | Induced apoptosis (caspase-3 activation, cytochrome c release) | |

| Prostate Cancer Cells | 10 | 48 | Induced cell death | [14] |

Table 2: Effects of C6-Ceramide on Cell Cycle

| Cell Line | C6-Ceramide Concentration (µM) | Incubation Time (h) | Effect | Reference |

| Molt-4 Leukemia | Not specified | Not specified | Arrest in G0/G1 phase | [12] |

| CNE2 Nasopharyngeal Carcinoma | Not specified | Not specified | G1 phase arrest, p27 upregulation | [13] |

| HCT116, OVCAR-3 | Not specified | Not specified | Double block in G1 and G2 |

Detailed Experimental Protocols

Protocol 1: C6-Ceramide Treatment of Cultured Cells

This protocol outlines a general procedure for treating cultured mammalian cells with C6-ceramide.

Materials:

-

C6-ceramide (N-hexanoyl-D-erythro-sphingosine)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in logarithmic growth phase

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of C6-ceramide (e.g., 10-20 mM) in DMSO or ethanol. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

-

Treatment Preparation: On the day of the experiment, thaw the C6-ceramide stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final concentration of the solvent (DMSO or ethanol) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) should always be included.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of C6-ceramide or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis such as apoptosis assays, cell cycle analysis, or western blotting.

Protocol 2: Apoptosis Assessment by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with C6-ceramide, collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at ~617 nm. Analyze the DNA content histogram to quantify the percentage of cells in the sub-G1 peak, which represents the apoptotic cell population.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.

Materials:

-

Same as Protocol 2.

Procedure:

-

Follow steps 1-5 of Protocol 2 for cell harvesting, fixation, and staining.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Autophagy Detection by Monodansylcadaverine (MDC) Staining

This protocol uses the fluorescent dye MDC to label autophagic vacuoles.

Materials:

-

Monodansylcadaverine (MDC)

-

Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Grow cells on coverslips in a petri dish for microscopy or in suspension for flow cytometry.

-

Treatment: Treat the cells with C6-ceramide as described in Protocol 1.

-

MDC Staining: After treatment, wash the cells with PBS. Incubate the cells with 50 µM MDC in PBS or HBSS at 37°C for 15-30 minutes in the dark.

-

Washing: Wash the cells two to three times with PBS to remove excess MDC.

-

Analysis:

-

Microscopy: Immediately observe the cells under a fluorescence microscope using a UV filter set (excitation ~355 nm, emission ~512 nm). Autophagic vacuoles will appear as distinct fluorescent dots in the cytoplasm.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer with UV excitation.

-

Protocol 5: Western Blot Analysis of Signaling Proteins

This protocol is for the detection of changes in the expression and phosphorylation status of proteins involved in ceramide signaling pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p27, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After C6-ceramide treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.

Conclusion

This compound and its analog C6-ceramide are invaluable tools for dissecting the complex network of ceramide signaling pathways. Their ability to readily enter cells and mimic the actions of endogenous ceramides has provided significant insights into their roles in inducing apoptosis, mediating cell cycle arrest, and modulating autophagy. A thorough understanding of the experimental conditions and methodologies is crucial for interpreting the outcomes of studies utilizing these compounds. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate the multifaceted functions of this compound and its potential as a therapeutic agent. Further research into the specific actions of hydroxylated phytoceramides in mammalian systems will undoubtedly uncover additional layers of complexity and potential for therapeutic intervention.

References

- 1. media.tghn.org [media.tghn.org]

- 2. Simultaneous active intracellular delivery of doxorubicin and C6-ceramide shifts the additive/antagonistic drug interaction of non-encapsulated combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of autophagy by flow cytometry [bio-protocol.org]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 15. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]

- 18. PP2A activity assay [bio-protocol.org]

- 19. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

C6-Phytoceramide as a Second Messenger: A Technical Guide for Researchers

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids integral to cellular membrane structure and, critically, as signaling molecules.[1][2] They consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. Phytoceramides are a specific subclass of ceramides, originally discovered in plants, characterized by a phytosphingosine (B30862) base.[3] In cellular signal transduction, a second messenger is an intracellular molecule that relays signals from a receptor on the cell surface to target molecules within the cell.[4] Endogenously generated ceramides are now firmly established as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, differentiation, and senescence.[5][6]

Due to the hydrophobic nature and poor cell permeability of long-chain ceramides, researchers frequently utilize synthetic, short-chain, cell-permeable analogs to probe their function. C6-phytoceramide (N-hexanoyl-D-erythro-phytosphingosine), with its six-carbon fatty acid chain, is an extensively used tool that mimics the biological activity of endogenous ceramides, allowing for the direct investigation of its role in signaling cascades.[7] This guide provides a technical overview of this compound's function as a second messenger, summarizes key quantitative data, details common experimental protocols, and visualizes the associated cellular pathways.

Core Signaling Pathways Modulated by this compound

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in numerous cell types, particularly cancer cells.[8][9] It activates the caspase cascade through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistically, this compound treatment leads to the activation of initiator caspases like caspase-8 and caspase-9, which in turn cleave and activate effector caspase-3.[8][9] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][8] Furthermore, this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and activation of the intrinsic apoptotic pathway.[6]

References

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Ceramide: second messenger or modulator of membrane structure and dynamics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

C6-Phytoceramide effects on membrane fluidity and structure

An In-depth Technical Guide on the Effects of C6-Phytoceramide on Membrane Fluidity and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play critical roles in cellular signaling, governing processes from apoptosis and cell cycle arrest to inflammation and senescence.[1][2] Unlike structural lipids, ceramides can act as second messengers, often by dramatically altering the biophysical properties of the cell membranes in which they reside.[3][4] Their effects are largely dictated by their molecular structure, specifically the length and saturation of their N-acyl chain.[2][5][6][7]

This guide focuses on This compound (N-hexanoyl-phytosphingosine) , a short-chain synthetic ceramide analog. Phytoceramides, characterized by a phytosphingosine (B30862) backbone, are abundant in plants and yeast and are also found in mammalian skin.[8][9][10] The "C6" designation refers to its short six-carbon acyl chain, which grants it increased water solubility and cell permeability compared to its long-chain counterparts, making it a valuable tool for studying ceramide-mediated cellular events.[11][12]

Understanding the interaction of this compound with lipid membranes is crucial, as these biophysical changes are the upstream events that trigger downstream signaling cascades.[3] This document provides a comprehensive overview of these effects, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms to support research and therapeutic development.

Biophysical Effects on Membrane Structure and Fluidity

The introduction of this compound into a lipid bilayer initiates a cascade of biophysical changes. Its unique structure—a short acyl chain combined with a hydroxylated sphingoid base—promotes distinct interactions within the membrane environment.

Impact on Membrane Fluidity

Membrane fluidity, the viscosity of the lipid bilayer, is essential for cellular functions as it affects the diffusion and interaction of membrane proteins.[13] this compound generally decreases membrane fluidity . Saturated ceramides, even short-chain ones, tend to increase the order of the lipid acyl chains in fluid phospholipid bilayers.[5][7] This ordering effect leads to a more rigid, gel-like state in the immediate vicinity of the ceramide molecule. The phytosphingosine backbone, with its additional hydroxyl group, can participate in an extensive hydrogen-bonding network, further stabilizing the membrane and reducing the lateral mobility of surrounding lipids.

Formation of Ceramide-Rich Platforms

A hallmark of ceramide's biophysical activity is its capacity to self-associate and form highly ordered, gel-like domains known as ceramide-rich platforms (CRPs) within the more fluid membrane.[1][4][14] While long-chain ceramides (e.g., C16, C24) are well-known for forming these stable platforms, short-chain ceramides like this compound also induce domain separation, albeit with different characteristics.[4][5][7]

Due to its short acyl chain, this compound integrates into the membrane and can induce local ordering, leading to the lateral segregation of lipids and the formation of small, nascent ceramide-enriched domains. These platforms serve as hubs for signaling molecules, effectively concentrating them to initiate a cellular response.[4]

Reorganization of Lipid Rafts

Lipid rafts are pre-existing microdomains in the cell membrane enriched in sphingolipids and cholesterol that function as signaling hubs.[15][16] The generation or introduction of ceramide into these rafts causes a significant structural reorganization. Ceramide can displace cholesterol from these ordered domains, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[15][16] This process of raft clustering is a key mechanism by which ceramide-mediated signaling is initiated. For instance, the clustering of the Fas receptor within these newly formed platforms is a critical step in initiating apoptosis.[2] Studies on the closely related C2-phytoceramide have shown that it perturbs lipid rafts, and this effect is dependent on the presence of sterols in the membrane.[17][18]

Quantitative Data on Membrane Effects

The biophysical effects of short-chain ceramides have been quantified using various techniques. While specific data for this compound is limited, the following table summarizes representative quantitative findings for C6-ceramide and other short-chain ceramides, which serve as close structural and functional analogs.

| Model System | Ceramide Type & Concentration | Technique | Measured Parameter | Observed Effect | Reference |

| Phosphatidylcholine Liposomes | C6-Ceramide (various %) | Fluorescence Anisotropy | DPH Anisotropy | Increased anisotropy, indicating decreased fluidity. | [5][7] |

| Lung Epithelial Cells (RLE-6TN) | C6-Ceramide (1-20 µM) | HPTLC | Ceramide level in lipid rafts | Dose-dependent increase in ceramide content within raft fractions. | [19] |

| Yeast (S. cerevisiae) | C2-Phytoceramide (30 µM) | Filipin Staining & Microscopy | Lipid Raft Organization | Disorganization of lipid rafts and intracellular sterol accumulation. | [17][18] |

| Model Membranes | Saturated Ceramides (C16, C18) | Differential Scanning Calorimetry (DSC) | Phase Transition Temperature | Broadened phase transition and promotion of gel/fluid phase separation. | [5][14] |

Experimental Protocols

Reproducing and building upon existing research requires robust experimental protocols. The following sections detail standard methodologies for investigating the effects of this compound on model membranes.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are commonly used model membrane systems that allow for the controlled study of lipid-lipid and lipid-protein interactions.

Materials:

-

Desired lipids (e.g., POPC, sphingomyelin, cholesterol) in chloroform (B151607).

-

This compound.

-

Chloroform and methanol.

-

Glass test tubes.

-

Nitrogen gas stream.

-

Vacuum desiccator.

-

Hydration buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]

-

Water bath sonicator.

-

Mini-extruder with polycarbonate filters (e.g., 100 nm pore size).

Methodology:

-

Lipid Mixing: In a glass tube, mix the desired lipids from their chloroform stocks to achieve the target molar ratios.

-

Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the wall of the tube.

-

Vacuum Desiccation: Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the dried lipid film. Vortex the mixture to suspend the lipids, forming multilamellar vesicles (MLVs).

-

Extrusion: Assemble the mini-extruder with the desired polycarbonate filter (e.g., 100 nm). Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.[21]

-

This compound Incorporation: this compound can be added to the initial lipid mixture before drying or introduced to the pre-formed LUV suspension, as its short chain allows for spontaneous insertion.

Protocol: Measurement of Membrane Fluidity via Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane, providing a direct assessment of fluidity.[22][23] A decrease in mobility (lower fluidity) results in a higher anisotropy value.

Materials:

-

LUV suspension (from Protocol 3.1).

-

Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in methanol).

-

This compound stock solution.

-

Fluorometer with polarizing filters.

-

Temperature-controlled cuvette holder.

Methodology:

-

Probe Labeling: Add the DPH stock solution to the LUV suspension to a final probe:lipid molar ratio of approximately 1:500.

-

Incubation: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to fully incorporate into the lipid bilayers.

-

Baseline Measurement: Dilute the labeled LUVs in buffer to a suitable concentration in a quartz cuvette. Place the cuvette in the temperature-controlled holder of the fluorometer. Measure the baseline fluorescence anisotropy.

-

Titration: Add small aliquots of the this compound stock solution to the cuvette, mixing gently after each addition.

-

Anisotropy Measurement: After each addition and a brief equilibration period, measure the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where I_VV and I_VH are the fluorescence intensities measured with vertical and horizontal emission polarizers, respectively, when the excitation polarizer is vertical. G is an instrument-specific correction factor.

-

Data Analysis: Plot the change in anisotropy as a function of this compound concentration.

Signaling Pathways and Cellular Consequences

The biophysical alterations induced by this compound are not merely structural; they are the foundation of potent signaling cascades. By reorganizing the membrane, this compound initiates cellular responses, most notably in stress signaling and apoptosis.[1][4]

The primary mechanism involves the formation of large ceramide-rich platforms through the coalescence of smaller lipid rafts.[15] This process physically brings together receptor proteins (like Fas or TNF receptors) and downstream signaling molecules that were previously dispersed across the membrane. This proximity facilitates signal transduction, leading to the activation of enzymes like caspases, which execute the apoptotic program.[2][11]

Furthermore, C6-ceramide has been shown to influence other signaling pathways. In T-helper cells, it can enhance immune responses through a cyclooxygenase-2 (COX-2) dependent pathway.[24] In cancer cells, exogenous short-chain ceramides can induce apoptosis and cell cycle arrest, highlighting their therapeutic potential.[11] The disruption of plasma membrane asymmetry has also been identified as a factor in C6-ceramide-induced toxicity.[25]

Conclusion

This compound is a powerful molecular tool that exerts significant influence over the biophysical properties of cellular membranes. By decreasing membrane fluidity and inducing the formation of ceramide-rich signaling platforms through the reorganization of lipid rafts, it triggers potent downstream cellular events. These effects on membrane structure are fundamental to its role in inducing apoptosis, cell cycle arrest, and modulating immune responses. The detailed protocols and summarized data provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the unique membrane-altering properties of this compound for therapeutic innovation.

References

- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide: a simple sphingolipid with unique biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. web.ist.utl.pt [web.ist.utl.pt]

- 8. dovepress.com [dovepress.com]

- 9. Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. C6-ceramide enhances Interleukin-12-mediated T helper type 1 cell responses through a cyclooxygenase-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A genome-wide CRISPR screen implicates plasma membrane asymmetry in exogenous C6-ceramide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

C6-Phytoceramide: A Potent Inducer of Apoptosis in Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C6-phytoceramide, a synthetic, cell-permeable short-chain analog of natural ceramides, has emerged as a significant molecule of interest in oncology research.[1] As a key lipid second messenger, ceramide plays a crucial role in cellular stress responses, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis).[1][2] Dysregulation of ceramide metabolism is frequently implicated in cancer's evasion of apoptosis, making the modulation of intracellular ceramide levels a promising therapeutic strategy.[3][4] Exogenous this compound provides a powerful tool to mimic the effects of endogenous ceramide accumulation, thereby triggering apoptotic pathways in a variety of cancer cell lines.[2][5] This technical guide provides a comprehensive overview of the mechanisms, quantitative efficacy, and experimental methodologies related to this compound-induced apoptosis in cancer cells.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines, with sensitivity being dependent on factors such as the cellular metabolic state and the expression levels of key apoptotic regulatory proteins. The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) and observed apoptotic effects of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Time (hours) | Citation |

| K562 | Chronic Myelogenous Leukemia | 27.90 | Not Specified | [3] |

| 4T1 | Breast Adenocarcinoma | 33.83 | 24 | [6][7] |

| 4T1 | Breast Adenocarcinoma | 17.17 | 48 | [6][7] |

| 401.4 | Breast Tumor | 5 | 48 | [6][7] |

| PC-3 | Prostate Cancer | ~10-12 | Not Specified | [6][7] |

| PPC-1 | Prostate Cancer | ~10-12 | Not Specified | [6][7] |

| DU145 | Prostate Cancer | ~10-12 | Not Specified | [6][7] |

| MDA-MB-231 | Breast Cancer | 5-10 | Not Specified | [8] |

| MCF-7 | Breast Cancer | 5-10 | Not Specified | [8] |

| SK-BR-3 | Breast Cancer | 5-10 | Not Specified | [8] |

| C6 | Glioblastoma | Not Specified | Not Specified | [9] |

| Cell Line | Cancer Type | This compound Concentration (µM) | Key Apoptotic Observations | Citation |

| K562 | Chronic Myelogenous Leukemia | 25 | Induction of apoptosis (sub-G1 phase), cleavage of Caspase-8 and Caspase-9.[3][10] | [3][10][11] |

| HCT116 | Colon Carcinoma | 50 | Caspase-3 activation, PARP cleavage, mitochondrial cytochrome c release.[5] | [5] |

| OVCAR-3 | Ovarian Carcinoma | 50 | Caspase-3 activation.[5] | [5] |

| A549 | Non-small Cell Lung Cancer | 50 | Increased Caspase-3 activity.[12] | [12] |

| PC9 | Non-small Cell Lung Cancer | 50 | Increased Caspase-3 activity.[12] | [12] |

| ACC-M | Salivary Adenoid Cystic Carcinoma | 10-100 | Upregulation of GRP78, p-eIF2α, CHOP, and p-JNK; cleavage of Caspase-3.[13] | [13] |

| ACC-2 | Salivary Adenoid Cystic Carcinoma | 10-100 | Upregulation of GRP78, p-eIF2α, CHOP, and p-JNK; cleavage of Caspase-3.[13] | [13] |

Signaling Pathways in this compound-Induced Apoptosis

This compound initiates apoptosis through a complex network of signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis. This compound can directly or indirectly target the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[2][5] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9 and the executioner caspase-3.[14] The Bcl-2 family of proteins plays a critical regulatory role in this process, with this compound shown to modulate the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[8][15][16]

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic Apoptotic Pathway and JNK Signaling

In certain cancer cell lines, such as K562, this compound has been shown to activate the extrinsic apoptotic pathway.[10] This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[11] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, or it can cleave Bid to tBid, which in turn activates the mitochondrial pathway, creating a crosstalk between the two pathways.

Furthermore, this compound is a known activator of stress-activated protein kinases, particularly the c-Jun N-terminal kinase (JNK).[10][17] The activation of the JNK pathway can contribute to apoptosis through various mechanisms, including the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members like Mcl-1 and the activation of pro-apoptotic transcription factors.[10][18] Inhibition of JNK has been shown to protect cells from this compound-induced apoptosis, highlighting its crucial role.[10]

Caption: Extrinsic and JNK signaling pathways in this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Caspase Cleavage and Apoptotic Proteins

Western blotting is used to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, as well as changes in the expression of Bcl-2 family proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

-

Cell Fractionation: Following treatment with this compound, harvest cells and gently permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction while leaving the mitochondria intact.

-

Separation: Centrifuge the cell suspension to pellet the mitochondria and other organelles. The supernatant contains the cytosolic fraction.

-

Western Blot Analysis: Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting as described above. An increase in cytosolic cytochrome c in treated cells compared to control cells indicates its release from the mitochondria.

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. Its mechanism of action is multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways, with a significant role for JNK signaling. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting ceramide metabolism in cancer. Further research is warranted to explore the in vivo efficacy and potential for combination therapies to enhance the anti-cancer effects of this compound.

References

- 1. C6 Ceramide | Apoptosis Inducer | [benchchem.com]

- 2. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid Tumor Treatment via Augmentation of Bioactive C6 Ceramide Levels with Thermally Ablative Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Anti-Proliferative Potential of Short-Chain Ceramides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, cell cycle arrest, and apoptosis.[1][2] Unlike their long-chain counterparts, short-chain ceramides are cell-permeable, making them valuable tools for investigating ceramide-mediated signaling and potent therapeutic agents in their own right.[3][4] This technical guide delves into the anti-proliferative effects of short-chain ceramides, providing a comprehensive overview of their mechanisms of action, detailed experimental protocols for their study, and a summary of their quantitative effects on cancer cell lines.

Introduction: The Role of Ceramides in Cell Fate

Ceramides act as central hubs in sphingolipid metabolism, and their intracellular levels are tightly regulated.[5][6] A disbalance in the ceramide/sphingosine-1-phosphate (S1P) rheostat, where ceramide promotes pro-death and anti-proliferative pathways while S1P promotes survival and proliferation, is often observed in cancer.[6][7] Exogenous administration of short-chain ceramide analogs, such as C2, C4, C6, and C8 ceramides, can artificially elevate intracellular ceramide levels, thereby pushing the balance towards an anti-proliferative and pro-apoptotic state.[3][8] These synthetic ceramides have been extensively used to study the downstream effects of ceramide signaling in various cancer models.[3]

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of short-chain ceramides are multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Short-chain ceramides have been shown to induce cell cycle arrest at different checkpoints, most notably the G0/G1 phase.[9][10][11] This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, C2-ceramide treatment in Bel7402 human hepatocarcinoma cells led to an accumulation of the cyclin-dependent kinase (CDK) inhibitor p21 and a reduction in cyclin D1 and CDK7.[9] Similarly, C6-ceramide was found to induce G0/G1 cell cycle arrest in human diploid fibroblasts by enhancing the association of p21 with CDK2, leading to the activation of the retinoblastoma (Rb) protein.[3] The downregulation of cyclin A has also been identified as a critical event in ceramide-induced G1 arrest in human arterial endothelial cells.[12]

Induction of Apoptosis

A primary mechanism through which short-chain ceramides exert their anti-proliferative effects is the induction of apoptosis.[13][14] This can occur through both caspase-dependent and caspase-independent pathways.[14][15]

-

Mitochondrial (Intrinsic) Pathway: Ceramides can directly interact with the mitochondrial outer membrane, forming channels that lead to the release of pro-apoptotic proteins like cytochrome c.[16][17] The release of cytochrome c triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[4][18]

-

Stress-Activated Signaling Pathways: Ceramides are known to activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3][19] These kinases can phosphorylate and regulate the activity of proteins involved in apoptosis, including members of the Bcl-2 family.[3]

-

Modulation of Survival Pathways: Short-chain ceramides can antagonize pro-survival signaling pathways. For example, they can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and proliferation.[3][4] Inhibition of Akt by ceramide prevents the suppression of pro-apoptotic factors, thereby promoting a pro-apoptotic environment.[3]

Quantitative Data on Anti-Proliferative Effects

The efficacy of short-chain ceramides in inhibiting cell proliferation varies depending on the specific ceramide analog, cell type, and treatment conditions. The following tables summarize key quantitative data from published studies.

| Cell Line | Short-Chain Ceramide | Concentration | Incubation Time | Effect | Reference |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 5 µmol/L | 24 h | 21.5% ± 1.3% inhibition of cell proliferation | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 10 µmol/L | 24 h | 52.7% ± 0.9% inhibition of cell proliferation | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 15 µmol/L | 24 h | 69.3% ± 1.2% inhibition of cell proliferation | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 30 µmol/L | 24 h | 77.2% ± 0.8% inhibition of cell proliferation | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 60 µmol/L | 24 h | 83.8% ± 1.2% inhibition of cell proliferation | [9] |

| Human Arterial Endothelial Cells | C2-ceramide | 6.25 µM | 48 h | 24% inhibition of BrdU incorporation | [12] |

| Human Arterial Endothelial Cells | C2-ceramide | 12.5 µM | 48 h | 62% inhibition of BrdU incorporation | [12] |

| BV-2 Microglia | C8-ceramide | 30 µM | 24 h | Significant inhibition of proliferation | [20] |

| Cell Line | Short-Chain Ceramide | Concentration | Incubation Time | Effect on Cell Cycle | Reference |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 5 µmol/L | 24 h | Increase in G1 phase from 35.3% to 36.8% | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 15 µmol/L | 24 h | Increase in G1 phase to 43.9% | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 30 µmol/L | 24 h | Increase in G1 phase to 57.2% | [9] |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 60 µmol/L | 24 h | Increase in G1 phase to 76.2% | [9] |

| Molt-4 Leukemia | C6-ceramide | Not specified | Not specified | Dramatic arrest in G0/G1 phase | [10] |

| Human Arterial Endothelial Cells | C2-ceramide | Not specified | 12 h | Increase in G1 population from 50% to 87% | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of short-chain ceramides.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

Short-chain ceramide stock solution (e.g., C2, C4, C6-ceramide dissolved in a suitable solvent like ethanol (B145695):dodecane mixture)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

-

Prepare working solutions of the short-chain ceramide by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.[8] Include a vehicle control with the same concentration of the solvent.[8]

-

Remove the existing medium from the cells and replace it with the medium containing the ceramide working solutions or vehicle control.[8]

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

-

Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

-

Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control.[8]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cells treated with short-chain ceramide or vehicle control

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

RNase A (e.g., 0.25 mg/mL)

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization following treatment with the short-chain ceramide or vehicle control.[9]

-

Wash the cells twice with PBS.[9]

-

Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 1 hour to degrade RNA.[9]

-

Add PI staining solution and incubate for 30 minutes at 4°C in the dark.[9]

-

Analyze the samples by flow cytometry, exciting PI at 488 nm and measuring fluorescence at approximately 620 nm.[9]

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with short-chain ceramide or vehicle control

-

Annexin V Binding Buffer (1X)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

-

Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[8]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 10 µL of PI solution to the cell suspension.[8]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

-

Analyze the samples immediately by flow cytometry.

-

Quantify the cell populations:

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by short-chain ceramides and a typical experimental workflow for their study.

Caption: Ceramide-Induced Apoptosis Signaling Pathway.

Caption: Ceramide-Induced G1 Cell Cycle Arrest Pathway.

Caption: Workflow for Studying Ceramide's Anti-Proliferative Effects.

Conclusion

Short-chain ceramides are powerful tools for inducing anti-proliferative responses in cancer cells. Their ability to trigger cell cycle arrest and apoptosis through multiple signaling pathways underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms and the experimental approaches required for their investigation. Further research into the nuanced roles of different short-chain ceramide species and their combinatorial effects with other anti-cancer agents will be crucial for translating these findings into effective clinical strategies.

References

- 1. Ceramide signalling: regulatory role in cell proliferation, differentiation and apoptosis in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide signals for initiation of yeast mating-specific cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial ceramide and the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Phytoceramides for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides, the plant-derived analogues of ceramides (B1148491) found in the skin's stratum corneum, are increasingly integral to dermatological research and the development of novel therapeutics and advanced cosmeceuticals. Their ability to mimic the function of endogenous ceramides—maintaining the skin's barrier integrity, regulating cellular signaling, and inducing apoptosis—positions them as critical molecules for investigation. This technical guide provides an in-depth overview of the primary natural sources of phytoceramides, detailed methodologies for their extraction and purification, and an exploration of their key signaling pathways relevant to research and drug development.

Natural Sources of Phytoceramides

Phytoceramides are ubiquitously present in the plant kingdom, with certain sources being particularly rich in these bioactive lipids. For research purposes, the selection of a source often depends on the desired phytoceramide profile, potential yield, and the scalability of extraction. Key plant sources include grains, tubers, and various plant oils.[1][2]

Key Plant Sources:

-

Grains: Wheat germ, rice bran, and corn are among the most commercially and scientifically relevant sources of phytoceramides.[1][2][3] Wheat-derived phytoceramides are structurally very similar to those found in human skin.[2] Rice bran is a significant source, and its extracts are noted for their antioxidant properties in addition to their ceramide content.[2][4]

-

Tubers: Sweet potatoes are a notable source of phytoceramides and also offer a rich profile of vitamins and antioxidants.[1][2] Konjac is another plant recognized for its phytoceramide content.[2][5]

-

Oilseeds and Nuts: Soybeans are a prominent plant source of ceramides.[2] Other sources include various natural oils such as those from shea butter, sunflower, macadamia nut, moringa, and meadowfoam seed, which provide a diverse range of fatty acid chains in their phytoceramide structures.[5]

The structural diversity of phytoceramides stems from variations in the sphingoid base and the attached fatty acid chain.[3] This diversity influences their biological activity and is a key consideration for researchers targeting specific cellular pathways.

Extraction and Purification of Phytoceramides

The extraction and purification of phytoceramides are critical steps that dictate the yield, purity, and ultimately, the suitability of the compounds for research. Methodologies range from traditional solvent-based extractions to more advanced, greener technologies.

Extraction Methodologies

2.1.1. Solvent Extraction

Solvent extraction remains a widely used method for isolating phytoceramides. The choice of solvent is crucial and depends on the polarity of the target ceramides and the composition of the plant matrix.

-

Protocol for Ultrasonic-Assisted Solvent Extraction from Rice Bran:

-

Sample Preparation: Rice bran is dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Selection: A solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), is commonly employed.[4] Ethanol (B145695) has also been shown to be an effective and greener alternative.[6]

-

Extraction: The powdered rice bran is mixed with the solvent at a specific material-to-liquid ratio (e.g., 1:5 g/mL).[4] The mixture is then subjected to ultrasonication for a defined period (e.g., 45 minutes) and at a controlled temperature (e.g., 46°C) to enhance extraction efficiency.[4]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude lipid extract.[4]

-

-

Protocol for Extraction from Wheat Germ:

-

Pre-treatment (Flotation): To enrich the embryo fraction, wheat germ can be subjected to a flotation process using a mixture of organic solvents like carbon tetrachloride and cyclohexane. This step separates the embryo from the endosperm.[7]

-

Homogenization: The floated and dried wheat germ is ground in an ice-cold homogenization buffer.[7]

-

Centrifugation: The homogenate is centrifuged to remove cell debris, and the resulting supernatant contains the crude extract.[8]

-